molecular formula C18H34O6 B3434989 Sorbitan monolaurate CAS No. 8028-02-2

Sorbitan monolaurate

Cat. No.: B3434989
CAS No.: 8028-02-2
M. Wt: 346.5 g/mol
InChI Key: LWZFANDGMFTDAV-BURFUSLBSA-N
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Description

Sorbitan monolaurate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and lauric acid. It is commonly used in various industries, including food, pharmaceuticals, and cosmetics, due to its ability to stabilize emulsions and enhance the solubility of active ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan monolaurate is synthesized through the esterification of sorbitol with lauric acid. The reaction typically involves heating sorbitol and lauric acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reaction is carried out in a vacuum reaction kettle, where oleic acid, sorbitol, and a composite catalyst are added sequentially. The mixture is heated to around 165°C and reacted for 8.5-9 hours, with continuous monitoring and adjustments to ensure product quality .

Chemical Reactions Analysis

Types of Reactions: Sorbitan monolaurate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo electrochemical oxidation under high-voltage environments, leading to the formation of triketone and 1,3-diketone with a hydroxyl group positioned at the 2 position .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products Formed: The major products formed from the oxidation of this compound include triketone and 1,3-diketone. These products are analyzed using techniques like X-ray photoelectron spectroscopy and nuclear magnetic resonance spectroscopy to confirm their structures .

Mechanism of Action

Sorbitan monolaurate acts as a surfactant by reducing the surface tension of liquids, allowing for the formation of stable emulsions. In cosmetic products, it helps break down oils and dirt on the skin and hair, facilitating their removal. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .

Comparison with Similar Compounds

Uniqueness: Sorbitan monolaurate is unique due to its specific fatty acid composition (lauric acid) and its ability to form stable emulsions in a wide range of applications. Its non-ionic nature makes it compatible with various formulations, and its effectiveness as a surfactant and emulsifier sets it apart from other similar compounds .

Properties

CAS No.

8028-02-2

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1

InChI Key

LWZFANDGMFTDAV-BURFUSLBSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

physical_description

Liquid
Yellow oily liquid;  [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid;  [JECFA] Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

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